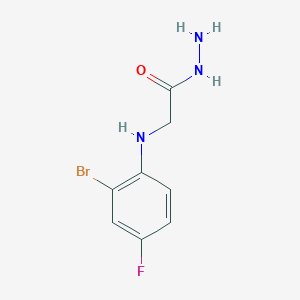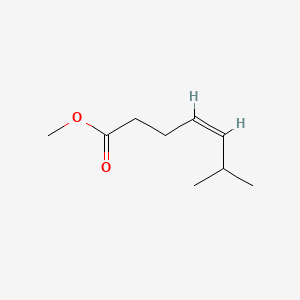silane CAS No. 155824-66-1](/img/structure/B14149387.png)
[2-(Benzenesulfonyl)ethenyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)ethenylsilane: is an organosilicon compound that features a benzenesulfonyl group attached to an ethenyl group, which is further bonded to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)ethenylsilane typically involves the reaction of benzenesulfonyl chloride with an appropriate vinylsilane precursor under controlled conditions. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2-(Benzenesulfonyl)ethenylsilane may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzenesulfonyl)ethenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2-(Benzenesulfonyl)ethenylsilane is used as a building block for the construction of more complex molecules. It can serve as a precursor for the synthesis of various functionalized silanes and siloxanes.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of novel biological activities.
Industry: In the materials science industry, 2-(Benzenesulfonyl)ethenylsilane is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile component in material design.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)ethenylsilane involves its interaction with specific molecular targets. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the vinyl group can undergo addition reactions. The trimethylsilyl group provides stability and can be selectively removed under certain conditions, allowing for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Ethynyltrimethylsilane: Similar in structure but lacks the benzenesulfonyl group.
Trimethylsilylacetylene: Another related compound with different reactivity due to the presence of an acetylene group.
Uniqueness: 2-(Benzenesulfonyl)ethenylsilane is unique due to the combination of the benzenesulfonyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications that cannot be achieved with other similar compounds.
Eigenschaften
CAS-Nummer |
155824-66-1 |
|---|---|
Molekularformel |
C11H16O2SSi |
Molekulargewicht |
240.40 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C11H16O2SSi/c1-15(2,3)10-9-14(12,13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
OAFHXIYOGFKWQE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=CS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


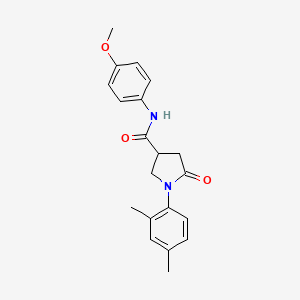
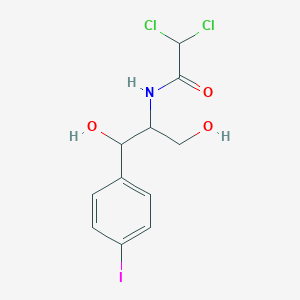
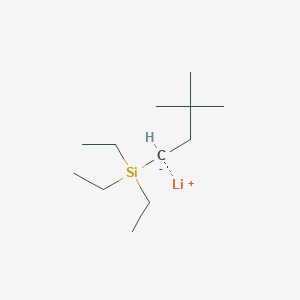
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B14149326.png)
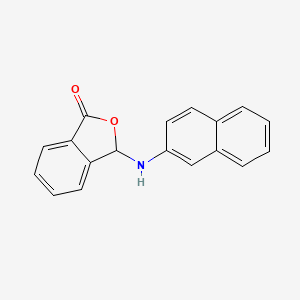
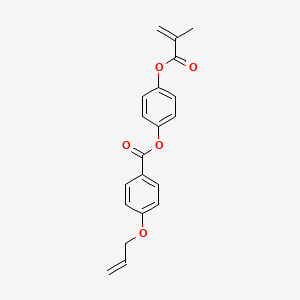
![5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B14149343.png)
![3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14149346.png)
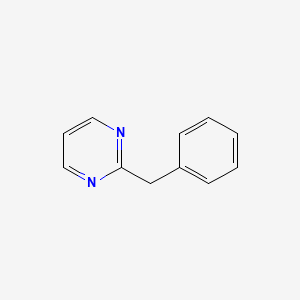
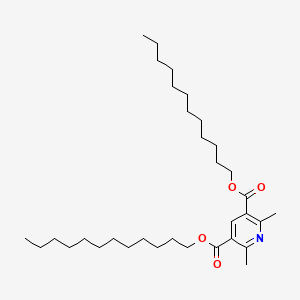
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14149364.png)
